molecular formula C16H16N2O2S B2889316 furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-92-4

furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2889316
CAS No.: 862826-92-4
M. Wt: 300.38
InChI Key: HVQFYJVOXBXDQT-UHFFFAOYSA-N
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Description

Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a 4,5-dihydroimidazole ring. The imidazole moiety is substituted at the 2-position with a (2-methylbenzyl)thio group. This structure combines aromatic (furan, benzyl) and partially saturated (dihydroimidazole) systems, with a thioether linkage that may influence electronic properties and biological interactions.

Properties

IUPAC Name

furan-2-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-5-2-3-6-13(12)11-21-16-17-8-9-18(16)15(19)14-7-4-10-20-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQFYJVOXBXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multistep organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Dihydroimidazole Ring: This involves the condensation of an aldehyde with an amine and a thiol to form the dihydroimidazole ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the furan ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares the target compound with key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (Target) C₁₆H₁₈N₂O₂S 302.39 g/mol - 2-Methylbenzyl (thioether)
- Furan-2-yl (methanone)
Lipophilic due to methylbenzyl; potential for membrane permeability.
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone C₁₅H₁₂BrFN₂O₂S 383.24 g/mol - 5-Bromo-furan
- 3-Fluorobenzyl (thioether)
Bromine increases molecular weight; fluorine enhances electronegativity.
2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one C₁₅H₁₅N₃O₃ 285.30 g/mol - Amino group
- 3-Methoxyphenyl
- Furan-2-ylmethyl
Polar substituents (amino, methoxy) improve solubility and H-bonding capacity.
2-((2-Methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole C₂₁H₁₆F₃N₃OS₂ 471.50 g/mol - 2-Methylbenzyl (thioether)
- Trifluoromethylpyrimidine
Thiadiazole core; CF₃ group enhances metabolic stability and bioactivity.
Key Observations:

Halogenation (e.g., bromine in , fluorine in ) introduces steric bulk and electronic effects, which may alter binding affinities or metabolic stability. Polar groups (e.g., amino in ) improve aqueous solubility but may reduce bioavailability.

Core Heterocycles :

  • The 4,5-dihydroimidazole ring in the target compound and is partially saturated, reducing aromaticity compared to fully conjugated systems like thiadiazole . This may influence conformational flexibility and interaction with biological targets.

Biological Activity

Furan-2-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H22N2OS
  • Molecular Weight : 338.47 g/mol
  • Purity : Typically 95% .

The structure features a furan ring, an imidazole moiety, and a thioether group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and thiazole have shown promising results against various cancer cell lines. The presence of the furan ring has been linked to enhanced cytotoxicity due to its ability to interact with cellular targets .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AU251 (glioblastoma)10
Compound BWM793 (melanoma)15
Furan DerivativeVarious<30

Enzyme Inhibition

The compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Selective MAO-A inhibitors derived from similar frameworks have shown effectiveness in reducing side effects associated with non-selective MAO inhibitors. In vitro studies demonstrated that these compounds can selectively inhibit peripheral MAOs without affecting central MAOs .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
  • Enzyme Inhibition : It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammatory markers, suggesting that this compound may also possess anti-inflammatory properties.

Study on Anticancer Properties

A study conducted on derivatives of imidazole demonstrated that modifications at specific positions significantly enhanced anticancer activity. The introduction of electron-donating groups at the phenyl ring increased cytotoxicity against various cancer cell lines. This suggests that structural optimization could lead to more potent derivatives of this compound .

Neuroprotective Effects

In another research effort focusing on neuroprotection, compounds structurally related to furan derivatives were evaluated for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce cell death induced by oxidative agents, highlighting their potential therapeutic application in neurodegenerative diseases .

Q & A

Q. What are the key synthetic steps and intermediates for synthesizing this compound?

The synthesis typically involves:

  • Imidazole ring formation : Cyclocondensation of thiourea with cyclohexanone derivatives under basic conditions to form the dihydroimidazole core .
  • Thioether linkage introduction : Reaction of 2-methylbenzyl thiol (prepared via nucleophilic substitution of 2-methylbenzyl chloride with sodium hydrosulfide) with the imidazole intermediate .
  • Final coupling : Use of coupling reagents (e.g., EDCI/HOBt) to attach the furan-2-yl methanone group via a ketone linkage . Critical reagents : Sodium hydrosulfide, cyclohexanone, 2-methylbenzyl chloride.

Q. How is structural confirmation and purity assessment performed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thioether linkage at C2 of imidazole, furan-2-yl methanone at C1) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ peak at m/z 341.12 for C₁₈H₁₇N₂O₂S) .

Q. What preliminary biological screening methods are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .
  • Protein binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like BSA or cytochrome P450 .

Advanced Research Questions

Q. How can reaction yields be improved during thioether formation?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while increasing yield by 20–25% (e.g., 80°C, 150 W) .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the thiolate ion, improving substitution efficiency .
  • Catalytic additives : Addition of KI (10 mol%) accelerates the SN2 mechanism in benzyl thiol synthesis .

Q. What computational strategies predict biological targets and binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2, EGFR kinase). Focus on the thioether and imidazole moieties as hydrogen-bond acceptors .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP and polar surface area to correlate structural features with observed bioactivity (e.g., anti-inflammatory vs. antiproliferative) .
  • Molecular dynamics (MD) simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address contradictions in biological activity data across studies?

  • Controlled replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Confirm enzyme inhibition via both fluorescence-based and radiometric methods (e.g., ADP-Glo™ vs. ³²P-ATP incorporation) .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products (e.g., sulfoxide derivatives) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Prodrug design : Introduce ester groups at the methanone moiety to enhance oral bioavailability .
  • Caco-2 permeability assays : Assess intestinal absorption using monolayer transepithelial resistance (TEER) measurements .
  • Microsomal stability testing : Incubate with liver microsomes (human/rat) to evaluate metabolic half-life and CYP450 interactions .

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